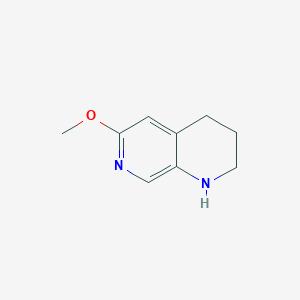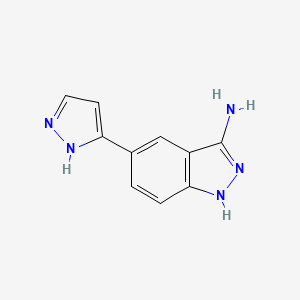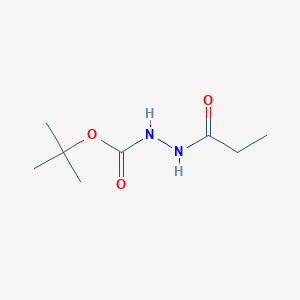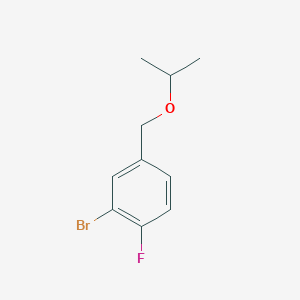
2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene is an aromatic compound with the molecular formula C10H12BrFO. This compound is characterized by the presence of bromine, fluorine, and an isopropoxymethyl group attached to a benzene ring. It is commonly used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the isopropoxymethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the isopropoxymethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-methoxybenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 1-Bromo-2-fluorobenzene
Uniqueness
2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene is unique due to the presence of the isopropoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-(propan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-4-10(12)9(11)5-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
XIHYOCDYAVJHKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


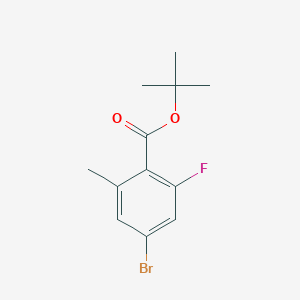
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
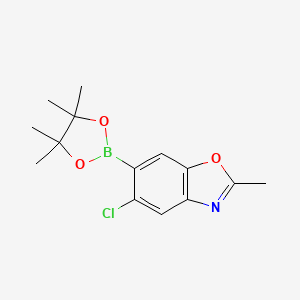
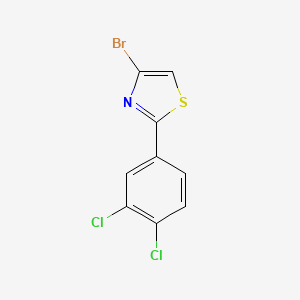
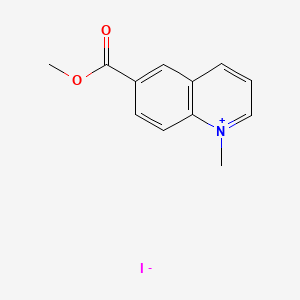
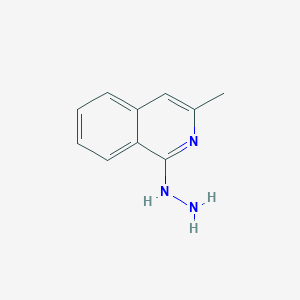
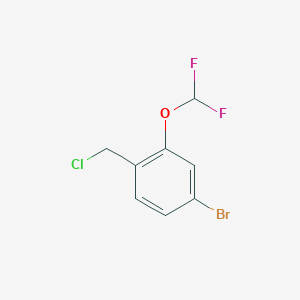
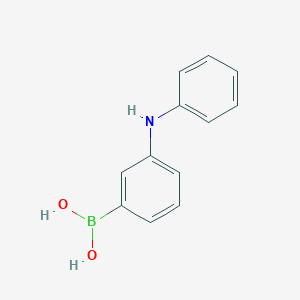
![3-[3-(4-Aminophenoxy)phenoxy]aniline](/img/structure/B13983882.png)
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
![2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid](/img/structure/B13983892.png)
